(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride
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Overview
Description
(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 2-position and a hydroxymethyl group at the 5-position of the imidazole ring, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride typically involves the reaction of (2-amino-4-bromophenyl)amine with glycolic acid in the presence of hydrochloric acid. The mixture is heated in a microwave reactor at 120°C for one hour. After the reaction, sodium hydroxide is added to neutralize the mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: 2-Bromo-1H-imidazole-5-carboxylic acid.
Reduction: 2-Hydroxy-1H-imidazole-5-methanol.
Substitution: 2-Amino-1H-imidazole-5-methanol.
Scientific Research Applications
(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Hydroxy-1H-imidazole-5-methanol: Lacks the bromine atom but has a similar hydroxymethyl group.
Uniqueness
(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride is unique due to the combination of the bromine atom and hydroxymethyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(2-bromo-1H-imidazol-5-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVATUSEJLDMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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